molecular formula C12H27N B13676427 N-Butyl-N-isobutyl-1-butanamine

N-Butyl-N-isobutyl-1-butanamine

Cat. No.: B13676427
M. Wt: 185.35 g/mol
InChI Key: BFSPREDKQIFECB-UHFFFAOYSA-N
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Description

N-Butyl-N-isobutyl-1-butanamine is an organic compound belonging to the class of amines. It is characterized by the presence of butyl and isobutyl groups attached to a butanamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-isobutyl-1-butanamine typically involves the reaction of butylamine with isobutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as alumina, and requires specific temperature and pressure settings to ensure optimal yield. The general reaction can be represented as:

CH3(CH2)3NH2+CH3(CH2)2NH2This compound\text{CH}_3(\text{CH}_2)_3\text{NH}_2 + \text{CH}_3(\text{CH}_2)_2\text{NH}_2 \rightarrow \text{this compound} CH3​(CH2​)3​NH2​+CH3​(CH2​)2​NH2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where butylamine and isobutylamine are mixed in precise ratios. The reaction is conducted at elevated temperatures (160-220°C) and pressures (0.3-0.8 MPa) to achieve high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-isobutyl-1-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Halogenated amines.

Scientific Research Applications

N-Butyl-N-isobutyl-1-butanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-isobutyl-1-butanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Butylamine: A primary amine with similar chemical properties but different structural configuration.

    Isobutylamine: Another primary amine with a branched structure.

    Di-n-butylamine: A secondary amine with two butyl groups attached to the nitrogen atom.

Uniqueness

N-Butyl-N-isobutyl-1-butanamine is unique due to its combination of butyl and isobutyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that are not feasible with other similar compounds .

Properties

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-butyl-N-(2-methylpropyl)butan-1-amine

InChI

InChI=1S/C12H27N/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12H,5-11H2,1-4H3

InChI Key

BFSPREDKQIFECB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C)C

Origin of Product

United States

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